The synthesis of 3-(Diphenylmethylene)quinuclidine hydrochloride can be achieved through several methods, with the most common involving the condensation of quinuclidine with diphenylmethanol or its derivatives.
This method has been noted for its efficiency and yield, making it a preferred route in laboratory settings.
The molecular structure of 3-(Diphenylmethylene)quinuclidine hydrochloride features a bicyclic quinuclidine framework with a diphenylmethylene substituent at the nitrogen-containing ring.
3-(Diphenylmethylene)quinuclidine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 3-(Diphenylmethylene)quinuclidine hydrochloride is primarily linked to its interaction with biological targets such as receptors or enzymes:
The exact mechanism would depend on the specific targets and pathways involved, requiring further experimental validation.
These properties are significant when considering storage, handling, and application in pharmaceutical formulations.
3-(Diphenylmethylene)quinuclidine hydrochloride has several notable applications:
Given its structural characteristics and reactivity, this compound serves as an important building block in drug discovery and development efforts.
3-(Diphenylmethylene)quinuclidine hydrochloride is systematically named as 3-benzhydrylidene-1-azabicyclo[2.2.2]octane hydrochloride under IUPAC conventions [2] . This nomenclature precisely reflects its core structure: a quinuclidine scaffold (1-azabicyclo[2.2.2]octane) with a diphenylmethylene group at the C3 position, protonated as a hydrochloride salt. The molecular formula C₂₀H₂₂ClN (molecular weight: 311.8–311.86 g/mol) [2] [4] indicates:
Table 1: Nomenclature and Formula Variations Across Sources
| Descriptor | Source 1 [2] | Source 2 | Source 3 [5] |
|---|---|---|---|
| IUPAC Name | 3-benzhydrylidene-1-azabicyclo[2.2.2]octane; hydrochloride | 3-(diphenylmethylene)quinuclidine hydrochloride | 3-(diphenylmethylene)quinuclidine hydrochloride |
| Molecular Formula | C₂₀H₂₂ClN | C₂₀H₂₂ClN | C₂₀H₂₂ClN |
| Molecular Weight | 311.8 g/mol | 311.86 g/mol | Not specified |
| CAS Registry | 60697-89-4 | 60697-89-4 | 60697-89-4 |
Despite extensive literature, no single-crystal X-ray diffraction data exists for this compound, limiting insights into its precise bond angles and crystal packing [2] [5]. However, spectroscopic characterization reveals:
C1CN2CCC1C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.Cl , while the InChIKey MJQAIFPDHWBYPU-UHFFFAOYSA-N [2] [5] facilitates database searches. Table 2: Predicted Collision Cross-Section (CCS) Values for Key Adducts
| Adduct | m/z | CCS (Ų) | Remarks |
|---|---|---|---|
| [M+H]⁺ | 276.17468 | 160.6 | Protonated molecular ion |
| [M+Na]⁺ | 298.15662 | 162.3 | Sodium adduct |
| [M-H]⁻ | 274.16012 | 161.1 | Deprotonated species |
| [M+NH₄]⁺ | 293.20122 | 178.6 | Ammonium adduct (higher CCS) |
The diphenylmethylene group distinguishes this compound from other quinuclidine derivatives, significantly altering its physicochemical and functional properties:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8